molecular formula C13H10O3 B13858827 4-(3-Hydroxyphenoxy)benzaldehyde

4-(3-Hydroxyphenoxy)benzaldehyde

Cat. No.: B13858827
M. Wt: 214.22 g/mol
InChI Key: ACSZMUZAYYHOGK-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenoxy)benzaldehyde is an organic compound with the molecular formula C13H10O3 It is a derivative of benzaldehyde, where a hydroxyphenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with 3-hydroxyphenol in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenoxy)benzoic acid.

    Reduction: 4-(3-Hydroxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenoxy)benzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption is achieved through the redox cycling of the compound, which generates reactive oxygen species (ROS) that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyphenoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4-(3-hydroxyphenoxy)benzaldehyde

InChI

InChI=1S/C13H10O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-9,15H

InChI Key

ACSZMUZAYYHOGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)O

Origin of Product

United States

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